4-(Azetidin-3-ylsulfonyl)morpholin

Übersicht

Beschreibung

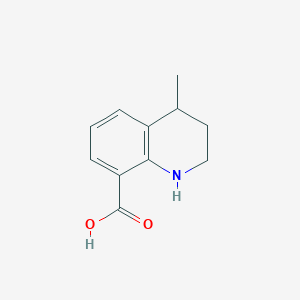

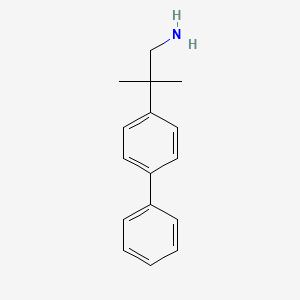

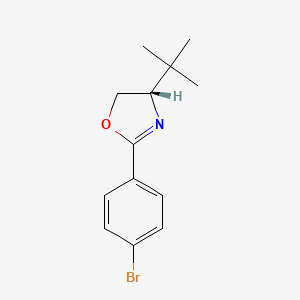

4-(Azetidin-3-ylsulfonyl)morpholine is a useful research compound. Its molecular formula is C7H14N2O3S and its molecular weight is 206.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Azetidin-3-ylsulfonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-ylsulfonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Morpholin und seine Analoga, einschließlich “4-(Azetidin-3-ylsulfonyl)morpholin”, werden häufig auf ihr Potenzial in pharmazeutischen Anwendungen untersucht. Sie können als Pharmakophore dienen, die Teile einer Molekülstruktur sind, die für eine bestimmte biologische Interaktion verantwortlich sind. Die Fusion von Morpholin mit anderen Pharmakophoren kann zu neuen Verbindungen mit potenzieller Antimalaria-Aktivität führen, was im Kampf gegen Malaria entscheidend ist .

Synthese von Nukleosid-Analoga

Morpholino-Nukleoside sind Analoga von natürlichen Nukleosiden und haben eine große Bedeutung in der medizinischen Chemie, insbesondere als antivirale Mittel. Der Syntheseprozess dieser Nukleoside umfasst häufig Morpholin-Derivate als Zwischenprodukte oder Schlüsselkomponenten .

Stereoselektive Synthese

Die stereoselektive Synthese von Morpholinen ist ein wichtiger Forschungsbereich aufgrund der Chiralität und biologischen Aktivität dieser Verbindungen. “this compound” könnte an solchen Synthesen beteiligt sein, insbesondere bei Übergangsmetall-katalysierten Reaktionen, die eine präzise Kontrolle über die Stereochemie erfordern .

Katalyseforschung

Morpholin-Derivate können als Liganden in katalytischen Systemen fungieren, insbesondere bei Lewis-Säure-katalysierten Reaktionen. Diese Eigenschaft kann in verschiedenen synthetischen Transformationen genutzt werden, einschließlich derer, die “this compound” als potenziellen Katalysator oder Liganden verwenden .

Chemische Diversitätsgenerierung

Die strukturelle Vielfalt von Morpholin-Analoga macht sie wertvoll bei der Generierung von chemischen Bibliotheken für die Wirkstoffforschung. Durch die Kombination verschiedener Pharmakophore mit Morpholin können Forscher eine breite Palette neuer Verbindungen mit unterschiedlichen biologischen Aktivitäten schaffen .

Anwendungen in der Materialwissenschaft

In der Materialwissenschaft können Morpholin-Derivate verwendet werden, um Oberflächeneigenschaften zu modifizieren oder als Bausteine für komplexe Polymere. Die spezifischen Eigenschaften von “this compound” könnten es für solche Anwendungen geeignet machen.

Synthese neuer Analoga von Morpholin und ihre Antimalaria-Aktivität Synthese von Morpholino-Nukleosiden ausgehend von… Aktuelle Fortschritte in der Synthese von Morpholinen

Wirkmechanismus

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

Morpholine-modified ruthenium-based agents have been shown to destroy the bacterial membrane and induce reactive oxygen species (ros) production in bacteria .

Biochemical Pathways

It is known that azetidine, a four-membered polar heterocycle, exhibits great challenges in its chemical synthesis and biosynthesis .

Pharmacokinetics

The compound is described as a colorless to yellow sticky oil to semi-solid substance, suggesting that its physical form may influence its bioavailability .

Result of Action

Morpholine-modified ruthenium-based agents have been shown to possess excellent bactericidal efficacy and can overcome bacterial resistance .

Action Environment

The compound is described as being stored at temperatures between 2-8°c, suggesting that temperature may be an important environmental factor influencing its stability .

Biochemische Analyse

Cellular Effects

Based on the properties of azetidines, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given the unique reactivity of azetidines, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-(azetidin-3-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c10-13(11,7-5-8-6-7)9-1-3-12-4-2-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQZULVCNLUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)